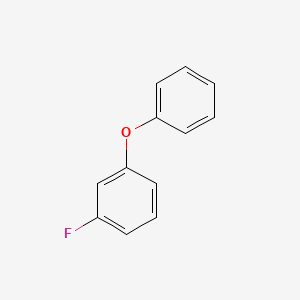

1-Fluoro-3-phenoxybenzene

Description

Properties

IUPAC Name |

1-fluoro-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXIFDPMJPHDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544372 | |

| Record name | 1-Fluoro-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3798-89-8 | |

| Record name | 1-Fluoro-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-phenoxybenzene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

1-Fluoro-3-phenoxybenzene (CAS No: 3798-89-8) is an aromatic organic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its structure, which combines a fluorinated benzene ring with a phenoxy group, imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The phenoxy moiety, on the other hand, provides a versatile scaffold for further functionalization, allowing for the exploration of a broad chemical space. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical Properties: A Foundation for Molecular Design

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉FO | [1] |

| Molecular Weight | 188.20 g/mol | [1] |

| CAS Number | 3798-89-8 | [1] |

| Boiling Point | 249.6 ± 23.0 °C (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data: Unveiling the Molecular Structure

While specific spectra for this compound are not widely published, data for analogous compounds and the expected spectral characteristics can be inferred. Commercial suppliers often provide access to NMR, IR, and MS data upon request. [2]

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the nine protons on the two benzene rings. The fluorine atom will cause splitting of the signals of the adjacent protons on the fluorinated ring.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F stretching (around 1200-1100 cm⁻¹), C-O-C stretching (around 1250-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.

Synthesis and Reactivity: Building the Core Scaffold

The synthesis of this compound can be approached through several established methods for the formation of diaryl ethers. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most common and effective strategies are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. [3] In the context of synthesizing this compound, this would typically involve the reaction of 1-bromo-3-fluorobenzene with phenol in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Materials:

-

1-Bromo-3-fluorobenzene

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Toluene

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-fluorobenzene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. Other copper sources, such as copper(I) oxide or copper powder, can also be employed.

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate or cesium carbonate are often used due to their suitable basicity and solubility in the reaction medium.

-

Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow the reaction to be carried out at the required high temperatures.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

Caption: Ullmann condensation workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr): A Versatile Alternative

Nucleophilic aromatic substitution (SNAr) is another powerful method for forming C-O bonds. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. [4] While the fluorine atom in this compound is not strongly activating, SNAr can still be a viable route, especially with a suitable leaving group on one of the aromatic rings and a strong nucleophile. For instance, the reaction of 3-fluorophenol with an activated aryl halide or the reaction of phenol with an activated 1,3-difluorobenzene derivative could be explored.

Experimental Protocol: Nucleophilic Aromatic Substitution for the Synthesis of this compound

Materials:

-

3-Fluorophenol

-

1-Bromo-3-nitrobenzene (as an example of an activated aryl halide)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-fluorophenol (1.1 eq) and 1-bromo-3-nitrobenzene (1.0 eq) in DMSO.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the intermediate nitro-substituted diaryl ether.

-

The nitro group can then be removed through various reduction and deamination procedures to yield this compound.

Causality Behind Experimental Choices:

-

Activated Aryl Halide: The presence of an electron-withdrawing group like a nitro group in the ortho or para position to the leaving group (bromide) is crucial for activating the ring towards nucleophilic attack.

-

Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

-

Base: Potassium carbonate is a suitable base to deprotonate the phenol and drive the reaction forward.

Caption: Generalized workflow for the synthesis of this compound via SNAr.

Applications in Drug Discovery and Development: A Scaffold of Interest

The 3-fluorophenoxy moiety is a recurring structural motif in a number of biologically active compounds, highlighting its importance in medicinal chemistry. While specific approved drugs containing the exact this compound scaffold were not identified in the initial search, the closely related 2-fluorophenoxy and other substituted fluorophenoxy groups are present in clinical and preclinical drug candidates.

A notable example is WXFL-152 , a novel triple angiokinase inhibitor that is currently in Phase Ib clinical trials for cancer therapy. [3] WXFL-152 contains a 4-(2-fluorophenoxy)quinoline core, demonstrating the utility of the fluorophenoxy moiety in designing potent enzyme inhibitors. The fluorine atom in this scaffold can contribute to:

-

Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with the target protein, such as through hydrogen bonding or dipole-dipole interactions.

-

Improved Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity (logP) and acidity (pKa) of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The 3-fluorophenoxy group, in particular, offers a distinct electronic and steric profile compared to its 2- and 4-isomers, providing medicinal chemists with a valuable tool for fine-tuning the properties of a lead compound. The exploration of the 3-fluorophenoxy scaffold in drug discovery is an active area of research, with numerous patents describing its use in the development of new therapeutic agents.

Safety and Handling: A Researcher's Responsibility

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is imperative for researchers to obtain and consult the specific MSDS for this compound from their supplier before handling the compound. The absence of comprehensive toxicity data underscores the need for cautious handling and the assumption that the compound may be hazardous.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a fluorinated aromatic ring and a phenoxy group provides a scaffold with tunable physicochemical and biological properties. While detailed experimental data and specific applications in approved drugs are still emerging, the presence of the closely related fluorophenoxy moiety in clinical candidates like WXFL-152 highlights the potential of this structural motif. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as a deeper exploration of its utility in the design of novel therapeutics targeting a wide range of diseases. As our understanding of the "fluorine effect" in medicinal chemistry continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Professor Dave Explains. Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3798-89-8|this compound|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

1-Fluoro-3-phenoxybenzene CAS number 3798-89-8

An In-Depth Technical Guide to 1-Fluoro-3-phenoxybenzene (CAS 3798-89-8)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a diaryl ether building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring linked to a phenoxy group, provides a unique combination of properties that are highly valuable in the design of complex organic molecules. The fluorine atom can enhance metabolic stability, modulate electronic properties, and improve binding affinity, while the diaryl ether scaffold is a common feature in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, grounded in established scientific principles and methodologies.

Core Physicochemical and Spectroscopic Profile

This compound is a chemically stable organic compound, typically supplied as a high-purity liquid for laboratory use.[1] Its fundamental properties are crucial for its application in synthesis and are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3798-89-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉FO | [1] |

| Molecular Weight | 188.20 g/mol | [3] |

| Synonyms | 3-Phenoxyfluorobenzene | [1] |

| InChI Key | WQXIFDPMJPHDPE-UHFFFAOYSA-N | [1] |

| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |

| Storage | Sealed in a dry, room temperature environment | [3] |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. While specific spectra from a single source are not provided, a theoretical analysis based on its structure allows for the prediction of key signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting patterns that are characteristic of fluoroaromatic compounds.[5][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the twelve carbon atoms. The carbons on the fluorinated ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool for confirming the position of fluorination. The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (typically >240 Hz).[7]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 188.20. Fragmentation patterns would involve the cleavage of the ether bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-O-C stretching vibrations for the diaryl ether linkage (around 1200-1250 cm⁻¹) and strong C-F stretching vibrations (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Synthesis and Purification

The formation of the diaryl ether bond in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[8][9] This method provides a reliable pathway for coupling an aryl halide with an alcohol or phenol.

Core Synthesis: The Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures.[8][10] The choice of reactants and conditions is critical for achieving high yields and purity.

-

Causality of Component Selection:

-

Aryl Halide: While aryl iodides are the most reactive, the more economical 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene are commonly used. The electron-withdrawing nature of the fluorine atom can activate the halide for nucleophilic attack.

-

Nucleophile: Phenol is deprotonated by a base to form the more nucleophilic phenoxide salt in situ.

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are the classic catalysts. The reaction proceeds via an organocopper intermediate.[9] Modern protocols often include ligands (e.g., N,N-dimethylglycine, phenanthroline) to solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions.[8][11]

-

Base: A strong base is required to generate the phenoxide. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often preferred for its higher solubility in organic solvents.[11]

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or pyridine are traditionally used to achieve the necessary high temperatures (often >150 °C).[8][11]

-

Diagram: Ullmann Synthesis Workflow

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous DMF as the solvent, followed by the dropwise addition of 1-bromo-3-fluorobenzene (1.1 eq.).

-

Reaction: Heat the reaction mixture to 150 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with toluene or ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.[11]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous NaOH to remove unreacted phenol, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established tactic to optimize pharmacological profiles.[12][13] this compound serves as a key precursor for introducing the fluorinated diaryl ether motif, which is present in a wide array of bioactive molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[12]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, altering a molecule's ionization state at physiological pH.[13] This can impact solubility, cell permeability, and off-target activity.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance binding affinity and potency.

-

Synthetic Utility: this compound is a versatile intermediate. While the C-F bond is generally robust, other positions on either aromatic ring can be functionalized to build molecular complexity. It is a key building block for certain pesticides and pharmaceutical intermediates.[14][15] For example, it can be used in subsequent cross-coupling reactions like the Buchwald-Hartwig amination to form C-N bonds, a cornerstone of modern medicinal chemistry.[16][17][18]

Diagram: Role as a Synthetic Building Block

Caption: Hypothetical pathway illustrating the use of the core scaffold in drug synthesis.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate control measures.

Table 2: GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement(s) | H335: May cause respiratory irritation.[2] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |

Note: This information is based on available Safety Data Sheets (SDS) and may not be exhaustive. Always consult the most current SDS from your supplier before use.[2][19]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[19]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique. Wear a lab coat.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If vapors or aerosols are generated, use a NIOSH-approved respirator.[19]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service.

References

-

This compound. CymitQuimica.Link

-

Safety Data Sheet - this compound. Aaronchem.Link

-

This compound | 3798-89-8. BLD Pharm.Link

-

This compound | 3798-89-8. Angene.Link

-

Ullmann condensation. Wikipedia.Link

-

Safety Data Sheet. Sigma-Aldrich.Link

-

Safety Data Sheet. CymitQuimica.Link

-

Safety Data Sheet. Angene Chemical.Link

-

GHS 11 (Rev.11) SDS Word 下载CAS: 3798-89-8. XiXisys.Link

-

This compound CAS#: 3798-89-8. ChemicalBook.Link

-

Buchwald–Hartwig amination. Wikipedia.Link

-

Tripropylamine - Registration Dossier. ECHA.Link

-

Supplementary Information File. J Pharm Pharm Sci.Link

-

Safety Data Sheet. Fisher Scientific.Link

-

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene Safety Data Sheet. Synquest Labs.Link

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.Link

-

Ullmann reaction. Wikipedia.Link

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.Link

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.Link

-

Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem.Link

-

Ullmann Reaction. Organic Chemistry Portal.Link

-

Safety Data Sheet. Fisher Scientific.Link

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.Link

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.Link

-

1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. SpectraBase.Link

-

1-Fluoro-3-((3-(trifluoromethyl)phenoxy)methyl)benzene. BLDpharm.Link

-

Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.Link

-

"Fluorobenzene". Organic Syntheses Procedure.Link

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central.Link

-

Supporting Information for. The Royal Society of Chemistry.Link

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.Link

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora.Link

-

Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. PrepChem.com.Link

-

The Ullmann Ether Condensation. ResearchGate.Link

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction. JMU Scholarly Commons.Link

-

Safety Data Sheet. Sigma-Aldrich.Link

-

This compound. ChemicalBook.Link

-

3-Fluoroanisole. PubChem - NIH.Link

-

WO 99/38833. Googleapis.com.Link

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.Link

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.Link

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.Link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 3798-89-8|this compound|BLD Pharm [bldpharm.com]

- 4. Angene - this compound | 3798-89-8 | MFCD17015805 | AG00C0Z1 [japan.angenechemical.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. 1443353-40-9|1-Fluoro-3-((3-(trifluoromethyl)phenoxy)methyl)benzene|BLDpharm [bldpharm.com]

- 15. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-3-phenoxybenzene

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 1-Fluoro-3-phenoxybenzene (CAS No: 3798-89-8). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features elucidated through modern spectroscopic techniques. We explore a robust synthetic pathway, detail the molecule's physicochemical properties, and discuss the strategic importance of its fluoro- and phenoxy- moieties in medicinal chemistry. The guide emphasizes the causality behind experimental design and provides validated protocols, grounding all claims in authoritative references.

Introduction and Significance

This compound is a diaryl ether derivative whose structural framework is a recurring motif in pharmacologically active compounds and advanced materials. The molecule consists of a fluorinated benzene ring linked to a second phenyl group via an ether bridge. The specific placement of the fluorine atom at the meta-position relative to the phenoxy group imparts unique electronic properties and conformational preferences.

In the pharmaceutical industry, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The fluorine atom in this compound can act as a bioisostere for a hydrogen atom, subtly altering the molecule's acidity, basicity, and dipole moment, which can be pivotal for optimizing drug-receptor interactions.[2] Understanding the precise molecular architecture of this compound is therefore fundamental to leveraging its potential in rational drug design.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound define its behavior in chemical and biological systems. These characteristics have been determined through a combination of computational modeling and empirical analysis.

| Property | Value | Source |

| CAS Number | 3798-89-8 | [3][4] |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3][5] |

| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |

| XLogP3 | 4.0 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis Pathway: Ullmann Condensation

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3-fluorophenol is coupled with bromobenzene.

The choice of a copper catalyst is crucial; it facilitates the coupling by forming an organocopper intermediate, lowering the activation energy for the nucleophilic substitution on the aryl halide. A basic catalyst, such as potassium carbonate, is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

Experimental Protocol: Synthesis via Ullmann Condensation

Objective: To synthesize this compound from 3-fluorophenol and bromobenzene.

Materials:

-

3-Fluorophenol

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine, anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard reflux and distillation glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol (1 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous pyridine as the solvent, followed by bromobenzene (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with toluene and wash sequentially with 2M HCl to remove pyridine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Ullmann condensation synthesis of this compound.

In-depth Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Connectivity and Conformation

The molecule features two phenyl rings connected by an ether oxygen atom (C-O-C). The fluorine atom is substituted on one ring at a meta position to this ether linkage. The two C-O bonds act as rotational axes, allowing the phenyl rings to adopt various conformations. The lowest energy conformation is typically a non-planar, "twisted" arrangement that minimizes steric hindrance between the ortho-hydrogens of the two rings.

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting (J-coupling). The protons on the non-fluorinated phenoxy ring will appear as a set of multiplets characteristic of a monosubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will display 12 distinct signals, as the molecule is asymmetric. The carbon directly bonded to the fluorine (C1) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and a significant downfield shift. The carbons ortho and para to the fluorine will also show smaller C-F couplings. The carbons bonded to the ether oxygen will be deshielded and appear around 155-165 ppm.

-

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, typically a triplet of doublets (or a more complex multiplet) due to coupling with the ortho and para protons on its ring. This provides unambiguous confirmation of the fluorine's presence and electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature strong absorption bands characteristic of the functional groups present. Key peaks include:

-

~1250-1200 cm⁻¹: C-O-C asymmetric stretching (diaryl ether).

-

~1150-1000 cm⁻¹: Strong C-F stretching.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600 and 1500 cm⁻¹: Aromatic C=C ring stretching.

-

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a strong molecular ion peak (M⁺) at m/z = 188, confirming the molecular weight.[5] Common fragmentation patterns would involve cleavage of the ether bond, leading to fragments corresponding to the fluorophenoxy cation (m/z = 111) and the phenyl cation (m/z = 77).

Applications in Drug Development

The this compound scaffold is of significant interest in medicinal chemistry. The strategic introduction of fluorine can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines). This is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions. This can lead to a significant increase in binding potency.[1] The FDA has approved numerous fluorine-containing drugs, highlighting the success of this strategy in modern drug discovery.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of causing cancer (Carcinogenicity, Category 2).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

-

Handling Precautions: Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.[7]

-

Storage: Store in a locked, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is a molecule of considerable scientific interest, primarily due to its utility as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its molecular structure, characterized by a fluorinated phenyl ring linked to a phenoxy group, has been rigorously confirmed by a suite of spectroscopic techniques. The presence and position of the fluorine atom are not trivial; they impart specific electronic and physicochemical properties that are strategically exploited in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, structure, and safety is essential for any researcher working with this versatile compound.

References

-

AA Blocks. (n.d.). This compound. Retrieved from AA Blocks. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67614, 1-Fluoro-4-phenoxybenzene. Retrieved from PubChem. [Link]

-

Angene Chemical. (2024). Safety Data Sheet for 1-Chloro-4-phenoxybenzene. Retrieved from Angene Chemical. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE. Retrieved from Matrix Fine Chemicals. [Link]

-

SpectraBase. (n.d.). 1-Fluoro-3,5-dimethoxybenzene Spectrum. Retrieved from SpectraBase. [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Ressner, E. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Quora. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from PrepChem.com. [Link]

-

Flood, D. T. (1933). Fluorobenzene. Organic Syntheses Procedure. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde Spectra. Retrieved from SpectraBase. [Link]

- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aablocks.com [aablocks.com]

- 4. This compound | 3798-89-8 [amp.chemicalbook.com]

- 5. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis Precursors for 1-Fluoro-3-phenoxybenzene

Abstract: 1-Fluoro-3-phenoxybenzene is a key diaryl ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, featuring a fluorinated aromatic ring linked to a phenoxy group, imparts unique chemical properties that are highly sought after in drug discovery and material science. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and interaction of their respective precursors. We will explore modern palladium-catalyzed Buchwald-Hartwig C-O coupling, traditional copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr) strategies. For each pathway, this guide details the underlying mechanisms, provides field-proven experimental protocols, and explains the causality behind the choice of precursors, catalysts, and reaction conditions. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction

Chemical Structure and Properties

This compound (CAS No: 3798-89-8) is an aromatic compound with the chemical formula C₁₂H₉FO[1]. The molecule consists of a benzene ring substituted with a fluorine atom and a phenoxy group at the meta-positions (1 and 3). The presence of the electronegative fluorine atom significantly influences the molecule's electronic properties, polarity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Industrial and Research Significance

The diaryl ether motif is a common feature in many biologically active compounds. Specifically, the this compound scaffold is a precursor for various active pharmaceutical ingredients (APIs) and crop protection agents. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties such as lipophilicity and resistance to metabolic degradation.

Overview of Synthetic Strategies

The formation of the diaryl ether C-O bond is the central challenge in synthesizing this compound. The primary retrosynthetic disconnections point to three main precursor pairings and corresponding reaction types:

-

Palladium-Catalyzed Cross-Coupling: Coupling of an aryl halide/triflate with a phenol.

-

Copper-Catalyzed Cross-Coupling: A classic method, also coupling an aryl halide with a phenol, often under harsher conditions.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of an electron-deficient aryl fluoride with a phenoxide.

This guide will dissect each of these strategies, focusing on the critical role of the starting materials.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to C-O coupling, becoming a powerful and versatile method for diaryl ether synthesis.[2] It offers milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods.[3]

Mechanistic Overview

The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reaction by facilitating the reductive elimination step.[3]

Precursor Selection

Two primary precursor combinations are viable for this route:

-

Route A: 3-Fluorophenol + Aryl Halide (e.g., Bromobenzene)

-

Route B: Phenol + 3-Fluoroaryl Halide (e.g., 1-Bromo-3-fluorobenzene)

Route B is often preferred due to the commercial availability and reactivity of 1-bromo-3-fluorobenzene.[6] Aryl bromides and iodides are typically more reactive than aryl chlorides in the oxidative addition step.[5]

Detailed Experimental Protocol (Route B)

Reaction: Synthesis of this compound via Pd-catalyzed coupling of 1-Bromo-3-fluorobenzene and Phenol.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand (e.g., RuPhos, 0.04 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Assembly: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add 1-Bromo-3-fluorobenzene (1.0 equiv.) and Phenol (1.2 equiv.), followed by anhydrous toluene as the solvent.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Critical Parameters and Causality

| Parameter | Selection | Rationale & Causality |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[5] |

| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos, XPhos) | Steric bulk accelerates the rate-limiting reductive elimination step, while high electron density facilitates the initial oxidative addition.[3] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the phenol, forming the active phenoxide nucleophile.[4] The choice of base can influence catalyst activity and substrate compatibility. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are required to avoid quenching the strong base and interfering with the catalytic cycle. Toluene is often chosen for its ability to reach the required reaction temperatures.[4] |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Workflow Diagram

Caption: Fig 1. Buchwald-Hartwig Synthesis Workflow

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for forming diaryl ethers, first reported by Fritz Ullmann in the early 20th century.[7][8] It involves the copper-promoted reaction of an aryl halide with a phenol.[9]

Mechanistic Overview

While extensively studied, the precise mechanism of the Ullmann reaction is complex. It is generally accepted to involve the formation of a copper(I) phenoxide species. This species then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway, although other mechanisms have been proposed.[7][8] Traditional Ullmann reactions require stoichiometric amounts of copper and very high temperatures (>150 °C).[10]

Precursor Selection

The precursor pairing is analogous to the Buchwald-Hartwig reaction:

-

Route A: 3-Fluorophenol + Bromobenzene

-

Route B: Phenol + 1-Bromo-3-fluorobenzene

Due to the harsh conditions, the reaction is often limited to less sensitive substrates. Aryl halides activated by electron-withdrawing groups can react more readily.[7]

Detailed Experimental Protocol

Reaction: Synthesis of this compound via Ullmann Condensation.

-

Reagent Preparation: In a round-bottom flask, dissolve Phenol (1.1 equiv.) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

-

Base Addition: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium hydroxide (KOH) to generate the potassium phenoxide in situ.

-

Catalyst and Reagent: Add the copper catalyst, such as Copper(I) iodide (CuI, 0.1 equiv.) or copper powder, followed by 1-Bromo-3-fluorobenzene (1.0 equiv.).

-

Reaction: Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and filter if necessary to remove inorganic salts.

-

Extraction: Extract the aqueous phase with a solvent like toluene or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by vacuum distillation or column chromatography.

Critical Parameters and Causality

| Parameter | Selection | Rationale & Causality |

| Cu Source | CuI, Cu₂O, Cu powder | Copper(I) salts are generally more effective and soluble than copper metal.[11] "Activated" copper powder can also be used. The catalyst facilitates the coupling of the phenoxide and the aryl halide. |

| Ligand | Often none; sometimes diamines, phenanthroline | Modern protocols may use ligands to stabilize the copper catalyst and allow for lower reaction temperatures, but classic Ullmann reactions are often ligand-free.[7] |

| Base | K₂CO₃, KOH | A base is essential for deprotonating the phenol to form the reactive nucleophile. K₂CO₃ is a common choice for its high thermal stability. |

| Solvent | NMP, DMF, Pyridine | High-boiling, polar aprotic solvents are required to solubilize the reagents and withstand the high reaction temperatures needed to drive the reaction.[7] |

| Temperature | 150-200 °C | High thermal energy is the primary driver for overcoming the reaction's high activation energy in the absence of sophisticated ligands.[10] |

Workflow Diagram

Caption: Fig 2. Ullmann Condensation Workflow

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming C-O bonds when the aromatic ring is sufficiently electron-deficient.[12] This pathway avoids the need for a metal catalyst.

Mechanistic Principles and Requirements

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The leaving group is then expelled to restore aromaticity. For SNAr to be effective, two conditions must be met:

-

The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, or another halogen) positioned ortho or para to the leaving group.

-

There must be a good leaving group, with fluoride often being the best due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.

Precursor Selection

For the synthesis of this compound, the most logical SNAr precursor pairing is:

In this case, one fluorine atom acts as the leaving group, while the other fluorine atom at the meta position provides the necessary electron-withdrawing activation for the reaction to proceed. While not as powerfully activating as a nitro group, it is often sufficient under forced conditions.

Detailed Experimental Protocol

Reaction: Synthesis of this compound via SNAr of 1,3-Difluorobenzene.

-

Setup: In a flask equipped with a reflux condenser, combine Phenol (1.0 equiv.), 1,3-Difluorobenzene (1.5-2.0 equiv., often used in excess), and a strong base like potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Solvent: Add a polar aprotic solvent such as DMF or DMSO.

-

Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) and stir vigorously. The reaction can be slow and may require prolonged heating (24-48 hours).

-

Monitoring: Track the disappearance of phenol using TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with aqueous NaOH to remove any unreacted phenol, followed by water and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Critical Parameters and Causality

| Parameter | Selection | Rationale & Causality |

| Aryl Halide | 1,3-Difluorobenzene | One fluorine serves as the leaving group, while the second provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack.[16] |

| Nucleophile | Phenoxide (from Phenol + Base) | A strong nucleophile is required to attack the electron-deficient ring. It is generated in situ from phenol and a base. |

| Base | K₂CO₃, Cs₂CO₃, NaH | The base must be strong enough to completely deprotonate the phenol but should not introduce competing nucleophiles. K₂CO₃ is a common, cost-effective choice.[17] |

| Solvent | DMF, DMSO | Polar aprotic solvents are crucial as they solvate the cation of the base (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion. They also have high boiling points suitable for the required temperatures.[17] |

| Temperature | 130-150 °C | High temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex, especially since the activation by a single meta-fluorine is moderate compared to a nitro group. |

Workflow Diagram

Caption: Fig 3. SNAr Synthesis Workflow

Comparative Analysis of Synthetic Routes

| Feature | Buchwald-Hartwig Coupling | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium (with phosphine ligand) | Copper (salt or metal) | None (Metal-free) |

| Temperature | Mild to Moderate (80-110 °C) | High (150-200 °C) | High (130-150 °C) |

| Precursors | Aryl-Br/I/OTf + Phenol | Aryl-Br/I + Phenol | Activated Aryl-F + Phenol |

| Advantages | High yields, broad functional group tolerance, mild conditions.[3] | Low catalyst cost, well-established method. | Metal-free (avoids product contamination), simple reagents. |

| Disadvantages | High cost of Pd and ligands, sensitivity to air/moisture. | Harsh conditions, often low yields, limited substrate scope.[10] | Requires activated aryl halide, limited to specific substitution patterns, can be slow. |

Synthesis of Key Precursors

Synthesis of 1-Bromo-3-fluorobenzene

This key intermediate can be prepared by the bromination of fluorobenzene. The reaction typically uses bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the meta-isomer (1-bromo-3-fluorobenzene) must be separated.[18]

Synthesis of 3-Fluorophenol

A common industrial route to 3-fluorophenol starts from 3-fluoroaniline. The aniline is converted to a diazonium salt using nitrous acid at low temperatures, followed by hydrolysis (diazotization-hydrolysis) to yield the phenol.[19] Alternative methods involve the oxidation of fluorophenylboronic acid, which can be prepared from fluorobromobenzene via a Grignard reagent.[20]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. The Buchwald-Hartwig C-O coupling represents the most modern and versatile approach, offering high yields under relatively mild conditions, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups. The traditional Ullmann condensation , while economically advantageous due to the low cost of copper, is often hampered by harsh reaction conditions and lower yields, reserving its use for large-scale industrial processes where cost is paramount. Finally, the SNAr pathway provides a valuable metal-free alternative, though its application is limited by the requirement for an activated aryl fluoride precursor. The optimal choice of synthetic route and precursors will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

References

- JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents.

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

- CN101445431A - Method for preparing fluorophenol - Google Patents.

-

Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed - NIH. Available at: [Link]

-

1-Bromo-3-fluorobenzene - Solubility of Things. Available at: [Link]

- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents.

-

Publication: Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - DASH (Harvard). Available at: [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. Available at: [Link]

-

Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. Available at: [Link]

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.

-

Ullmann reaction - Wikipedia. Available at: [Link]

-

Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide - PubMed. Available at: [Link]

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. Available at: [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. Available at: [Link]

-

Understanding the Synthesis and Handling of 1,3-Difluorobenzene - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC. Available at: [Link]

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

-

Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond - ScienceDirect. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. Available at: [Link]

-

Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - NIH. Available at: [Link]

-

1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem. Available at: [Link]

-

Benzene, 1-bromo-3-fluoro- - the NIST WebBook. Available at: [Link]

-

1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem. Available at: [Link]

- CN104276929A - Preparation method of 3-fluorophenol - Google Patents.

-

Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - NIH. Available at: [Link]

-

Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. Available at: [Link]

-

3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol - ResearchGate. Available at: [Link]

-

Bromobenzene – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes | Request PDF. Available at: [Link]

-

Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination - PMC - NIH. Available at: [Link]

-

One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing). Available at: [Link]

Sources

- 1. 3798-89-8|this compound|BLD Pharm [bldpharm.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. vapourtec.com [vapourtec.com]

- 13. nbinno.com [nbinno.com]

- 14. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]

- 15. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 18. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 19. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]

- 20. CN101445431A - Method for preparing fluorophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-phenoxybenzene

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical properties of 1-Fluoro-3-phenoxybenzene (CAS No. 3798-89-8). Recognizing that publicly available experimental data for this specific isomer is limited, this document emphasizes the standard methodologies and theoretical frameworks used to determine these critical parameters. As such, it serves not only as a data repository but also as a practical manual for researchers aiming to characterize this compound in a laboratory setting.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] The fluorophenyl ether moiety, present in this compound, is therefore of significant interest to drug development professionals. An accurate understanding of the compound's physical properties is a prerequisite for its effective application in synthesis, formulation, and computational modeling.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. These core attributes are essential for database searches, regulatory documentation, and theoretical calculations. The structural properties of this compound are well-defined.[2][3][4][5]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][5] |

| Synonym(s) | 3-Phenoxyfluorobenzene | [2] |

| CAS Number | 3798-89-8 | [2][6][7][8] |

| Molecular Formula | C₁₂H₉FO | [2][3][4] |

| Molecular Weight | 188.20 g/mol | [2][3] |

| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |

| InChI | InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | [2] |

| InChI Key | WQXIFDPMJPHDPE-UHFFFAOYSA-N | [2] |

Section 2: Predicted Physicochemical Properties for Drug Development

In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's behavior. These predictions are particularly useful in early-stage drug discovery for filtering large libraries of virtual compounds based on key pharmacokinetic (ADME/Tox) indicators. The following properties for this compound have been predicted computationally.[3]

| Predicted Property | Value | Significance in Drug Discovery |

| XLogP3 | 4.0 | An indicator of lipophilicity. A value of 4.0 suggests good membrane permeability but may also indicate potential for lower aqueous solubility. |

| Hydrogen Bond Acceptor Count | 2 | The ether oxygen and fluorine atom can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility. |

| Hydrogen Bond Donor Count | 0 | The absence of donor groups impacts solubility and binding characteristics. |

| Rotatable Bond Count | 2 | This provides a measure of molecular flexibility, which is a key factor in binding to protein targets. |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | A low TPSA value is often correlated with good cell membrane permeability and blood-brain barrier penetration. |

Section 3: Standard Methodologies for Experimental Property Determination

To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section outlines the authoritative, self-validating experimental protocols required to determine the key physical properties of this compound.

Synthesis and Purification Workflow

The accuracy of any physical property measurement is contingent on the purity of the sample. Diaryl ethers like this compound are commonly synthesized via Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation.[9] A generalized workflow for synthesis and purification prior to analysis is essential.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocols

The following diagram and protocols outline a logical sequence for determining the fundamental physical properties of a purified sample of this compound.

Caption: Standard workflow for physical property determination.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is the modern standard, offering high precision and requiring only a small sample size. It measures the heat flow difference between the sample and a reference as a function of temperature, providing an accurate melting endotherm.

-

Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.

-

Crimp the pan to ensure a good seal.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 5-10 °C/min).

-

Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

-

B. Boiling Point Determination via Vacuum Distillation

-

Rationale: Many organic molecules with molecular weights around 200 g/mol have high atmospheric boiling points and can decompose at elevated temperatures. Measurement under reduced pressure allows for distillation at a lower, non-destructive temperature.

-

Protocol:

-

Set up a microscale distillation apparatus.

-

Place a small quantity (1-2 mL) of the sample in the distillation flask.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Slowly reduce the pressure to a stable, known value (e.g., 1-5 mmHg).

-

Gently heat the distillation flask.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the measured pressure.

-

Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.

-

C. Density Measurement

-

Rationale: A pycnometer (specific gravity bottle) offers a straightforward and accurate method for determining the density of a liquid.

-

Protocol:

-

Clean and dry a pycnometer of known volume and record its empty mass.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to a constant, known temperature (e.g., 20 °C).

-

Record the mass of the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

D. Aqueous Solubility

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for drug absorption.

-

Protocol:

-

Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[3]

Conclusion

This compound is a compound of clear interest for pharmaceutical and materials science applications. This guide has established its definitive molecular identity and presented its predicted physicochemical properties. More importantly, it has provided a robust framework of authoritative, standard experimental protocols for the empirical determination of its physical characteristics. For professionals in drug development, the application of these rigorous methodologies is not merely a procedural step but a fundamental requirement for generating the reliable, high-quality data needed to advance a compound from discovery to clinical application.

References

- ChemNet. (n.d.). 1-Fluoro-3-(phenoxymethyl)benzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67614, 1-Fluoro-4-phenoxybenzene.

- CymitQuimica. (n.d.). This compound.

- BLD Pharm. (n.d.). 3798-89-8|this compound.

- BLD Pharm. (n.d.). 456-49-5|1-Fluoro-3-methoxybenzene.

- National Oceanic and Atmospheric Administration. (n.d.). FLUOROBENZENE.

- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Fluoro-3-nitrobenzene.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound CAS#: 3798-89-8.

- ChemicalBook. (n.d.). This compound | 3798-89-8.

- Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5.

- AA Blocks. (n.d.). 3798-89-8 | MFCD17015805 | this compound.

- Sigma-Aldrich. (2024). Safety Data Sheet: Fluorobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Angene Chemical. (2024). Safety Data Sheet: 1-Chloro-4-phenoxybenzene.

- SynQuest Laboratories. (n.d.). 3798-89-8 | 2607-3-7X | this compound.

- Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97%.

- TCI Deutschland GmbH. (n.d.). 1-Fluoro-3-(trifluoromethoxy)benzene | 1077-01-6.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Angene. (n.d.). This compound | 3798-89-8.

- Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene.

- Chem-Impex. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde.

- Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?.

- Arctom. (n.d.). CAS NO. 3798-89-8 | this compound.

- Stenutz. (n.d.). 1-fluoro-3-methylbenzene.

- Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97% 402-67-5.

- Google Patents. (1999). WO 99/38833.

- Chemsrc. (2025). 1-Fluoro-4-phenoxybenzene | CAS#:330-84-7.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-fluorobenzene >= 99%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9975, 3-Fluoroanisole.

- ChemScene. (n.d.). 3586-14-9 | 1-Methyl-3-phenoxybenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. aablocks.com [aablocks.com]

- 4. CAS 3798-89-8 | 2607-3-7X | MDL MFCD17015805 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Angene - this compound | 3798-89-8 | MFCD17015805 | AG00C0Z1 [japan.angenechemical.com]

- 6. 3798-89-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS#: 3798-89-8 [m.chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-3-phenoxybenzene

Foreword